molecular formula C16H19NO B13966347 Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol

Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol

Cat. No.: B13966347
M. Wt: 241.33 g/mol
InChI Key: PBRUGRJTDHZPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol can be achieved through various methods. One common method involves the reductive amination of benzyl alcohol with methylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride under mild conditions . Another method involves the Michael addition of methylamine to dimethyl fumarate, followed by hydrolysis and reduction steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes use high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol can be compared with other similar compounds, such as:

These compounds share structural similarities and exhibit comparable biological activities, but this compound is unique in its specific applications and synthetic routes.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

3-(methylamino)-1,1-diphenylpropan-2-ol

InChI

InChI=1S/C16H19NO/c1-17-12-15(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-18H,12H2,1H3

InChI Key

PBRUGRJTDHZPCZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.